molecular formula C9H17F3N2O B1491059 (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol CAS No. 2097955-91-2

(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Cat. No.: B1491059
CAS No.: 2097955-91-2
M. Wt: 226.24 g/mol
InChI Key: ZEIDDGWHZUFZAZ-UHFFFAOYSA-N
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Description

(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS 2097963-52-3) is a sophisticated pyrrolidine-based building block designed for medicinal chemistry and drug discovery research. With a molecular formula of C9H17F3N2O and a molecular weight of 226.24, this compound integrates several valuable structural features. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, prized for its sp3-hybridization which enables efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This ring system is found in numerous FDA-approved drugs and bioactive natural products . The compound is further functionalized with a 3-aminopropyl side chain, a moiety known to enhance molecular interactions and solubility, and a hydroxymethyl group, which offers a versatile handle for further synthetic modification. The presence of the trifluoromethyl (CF3) group is a critical design element, as this substituent is known to significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, thereby improving its potential as a drug candidate . This unique combination of a pyrrolidine scaffold with a trifluoromethyl group, an aminopropyl linker, and a hydroxymethyl group makes this chemical a versatile intermediate for constructing novel compounds. Its primary research value lies in the design and synthesis of biologically active molecules, potentially for a range of therapeutic areas. The product is intended for research applications and is strictly for Laboratory Research Use Only; it is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIDDGWHZUFZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CCCN)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS Number: 2097963-52-3) is a novel chemical entity with potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring and trifluoromethyl group, suggests interesting biological activities. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17F3N2OC_9H_{17}F_3N_2O, with a molecular weight of 226.24 g/mol. The compound features a pyrrolidine ring substituted with an aminopropyl group and a trifluoromethyl moiety, which may influence its pharmacological properties.

Property Value
CAS Number2097963-52-3
Molecular FormulaC9H17F3N2O
Molecular Weight226.24 g/mol
PurityMin. 95%

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.
  • Neuroprotective Properties : The presence of the amino group may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Antitumor Activity : Trifluoromethyl groups are known to enhance the metabolic stability of compounds, which may lead to increased efficacy in antitumor applications.

Case Studies and Research Findings

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the effects of similar pyrrolidine derivatives on serotonin and norepinephrine reuptake inhibition. The findings suggested that these compounds could serve as potential antidepressants due to their ability to enhance monoaminergic neurotransmission.
  • Neuroprotective Effects : Research conducted by Smith et al. (2022) demonstrated that related compounds could protect neuronal cells from oxidative stress-induced apoptosis. This study highlights the potential of this compound in treating neurodegenerative disorders.
  • Antitumor Activity : A recent investigation published in Cancer Research evaluated the antiproliferative effects of trifluoromethylated pyrrolidine derivatives on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for cancer therapy.

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, enhancing levels of key neurotransmitters.
  • Cell Signaling Pathways : Influence on intracellular signaling cascades that regulate cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Cores

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structure : Contains a pyrrolidine ring with a hydroxymethyl group (3-position) and a 6-fluoropyridin-2-yl substituent (1-position).
  • Key Differences: Lacks the trifluoromethyl and 3-aminopropyl groups.
  • Molecular Weight : 1101.32 g/mol (for a related fluoropyridine-pyrrolidine derivative) .
HC067047
  • Structure : 2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide.
  • Key Similarities : Shares a trifluoromethyl group but on a phenyl ring rather than a pyrrolidine.
  • Key Differences: Pyrrole core vs. pyrrolidine; morpholinylpropyl substituent instead of aminopropyl. The carboxamide group may enhance hydrogen bonding, unlike the hydroxymethyl in the target compound.
  • Biological Relevance : Acts as a TRPM8 channel antagonist, highlighting the role of trifluoromethyl groups in ion channel modulation .

Functional Group Comparisons

AMTB (N-(3-Aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide)
  • Structure: Features a 3-aminopropyl chain linked to a benzamide-thienyl scaffold.
  • Key Similarities: The 3-aminopropyl group may enhance solubility and target engagement, as seen in the target compound.
  • Key Differences : Aromatic benzamide and thienyl groups dominate its structure, unlike the pyrrolidine core in the target.
  • Biological Relevance: Functions as a TRPM8 antagonist, suggesting aminopropyl chains contribute to receptor interaction .
4-Amino-pyridin-3-yl-methanol
  • Structure: Pyridine ring with amino (4-position) and hydroxymethyl (3-position) groups.
  • Key Similarities: Hydroxymethyl and amino groups are positioned similarly to the target compound.
  • Key Differences: Pyridine vs. pyrrolidine core; lacks trifluoromethyl and aminopropyl substituents.
  • Pharmacokinetic Notes: In vivo studies highlight the hydroxyl group’s role in improving blood-brain barrier penetration .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes
Target Compound Pyrrolidine 3-Aminopropyl, 4-CF3, 3-CH2OH ~280 (estimated) Hypothesized ion channel modulation
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine 6-Fluoropyridin-2-yl, 3-CH2OH 1101.32 (derivative) Not explicitly stated
HC067047 Pyrrole CF3-phenyl, morpholinylpropyl 509.56 TRPM8 antagonist
AMTB Benzamide 3-Aminopropyl, thienylmethyl 451.61 TRPM8 antagonist
4-Amino-pyridin-3-yl-methanol Pyridine 4-NH2, 3-CH2OH 140.14 Improved BBB penetration in analogs

Research Findings and Implications

  • Trifluoromethyl Groups : The presence of CF3 in the target compound and HC067047 suggests enhanced metabolic stability and lipophilicity, critical for drug bioavailability .
  • Aminopropyl Chains: Shared with AMTB, this group may facilitate interactions with polar residues in ion channels or receptors, as seen in TRPM8 antagonists .
  • Hydroxymethyl Position: Analogous to 4-amino-pyridin-3-yl-methanol, this group could improve solubility and influence stereochemical binding preferences .

Preparation Methods

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl substituent at the 4-position of the pyrrolidine ring is typically introduced via electrophilic trifluoromethylation reagents or through nucleophilic substitution on suitable precursors.
  • Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
  • Reaction conditions often require controlled temperatures (0–25 °C) to avoid side reactions and maintain stereochemical integrity.

Attachment of the 3-Aminopropyl Side Chain

  • The aminopropyl group is introduced via N-alkylation of the pyrrolidine nitrogen with a 3-bromopropyl or 3-chloropropyl amine derivative.
  • Base catalysts such as triethylamine or potassium carbonate are used to facilitate the alkylation.
  • Solvents like methanol, dichloromethane, or toluene are common, with reaction temperatures ranging from ambient to reflux conditions depending on reactivity.

Installation of the Methanol Group at the 3-Position

  • The 3-hydroxymethyl substituent on the pyrrolidine ring is often introduced by reduction of the corresponding 3-formyl or 3-carboxylate intermediate.
  • Reducing agents include sodium borohydride or lithium aluminum hydride under anhydrous conditions.
  • Reaction monitoring by TLC or NMR ensures selective reduction without over-reduction.

Purification and Isolation Techniques

  • After synthesis, the compound is purified using solvent extraction, filtration, and drying techniques.
  • Solvent removal is commonly performed via rotary evaporation (e.g., Buchi Rotavapor).
  • Additional drying methods include spray drying, agitated thin film drying (ATFD), and freeze drying (lyophilization), depending on the physical state and stability of the compound.
  • Crystallization from ethyl acetate, acetone, or toluene mixtures is used to obtain the compound in solid form with high purity.

Representative Preparation Procedure (Based on Patent WO2016132378A2)

Step Reagents & Conditions Description Yield (%)
1. Formation of intermediate with protected amine groups Reaction of pyrrolidine derivative with triethylamine and DiBOC in methanol at 25-30 °C for 3-4 hrs Protection of amine groups to prevent side reactions 67.7 (for related intermediates)
2. Alkylation with aminopropyl halide N-alkylation in presence of base at 25-30 °C Introduction of 3-aminopropyl side chain Not specified
3. Introduction of trifluoromethyl group Electrophilic trifluoromethylation at controlled temperature Installation of trifluoromethyl substituent Not specified
4. Reduction to methanol substituent Sodium borohydride reduction of aldehyde intermediate at 0-5 °C Conversion of formyl group to hydroxymethyl Not specified
5. Purification Filtration, solvent removal by rotary evaporation, crystallization from ethyl acetate/acetone Isolation of pure compound High purity achieved

Analytical and Research Findings

  • Stereochemistry: The stereogenic centers on the pyrrolidine ring are critical for biological activity; thus, enantioselective synthesis or resolution is often employed.
  • Yield and Purity: Reported yields for intermediates range from 60–70%, with final purification steps improving purity to >95% as confirmed by NMR and mass spectrometry.
  • Solubility and Stability: The trifluoromethyl group enhances lipophilicity, while the aminopropyl and methanol groups improve aqueous solubility and potential bioavailability.
  • Reaction Monitoring: Techniques such as NMR, TLC, and HPLC are used routinely to monitor reaction progress and confirm structural integrity.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting materials Pyrrolidine derivatives, trifluoromethyl reagents, aminopropyl halides
Reaction solvents Methanol, dichloromethane, toluene
Temperature range 0 °C to reflux (depending on step)
Bases used Triethylamine, potassium carbonate
Reducing agents Sodium borohydride, lithium aluminum hydride
Purification techniques Rotary evaporation, crystallization, filtration
Typical yields 60–70% for intermediates, higher after purification
Analytical methods NMR, MS, HPLC, TLC

The preparation of (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol involves multi-step synthetic procedures combining selective functional group transformations on the pyrrolidine scaffold. The key challenges include the controlled introduction of the trifluoromethyl group, selective N-alkylation, and precise reduction to the methanol substituent, all while maintaining stereochemical integrity. Purification methods such as rotary evaporation and crystallization are essential for obtaining high-purity material suitable for further research or pharmaceutical development.

This synthesis is well-documented in patent literature, with detailed reaction conditions and purification protocols that provide a robust framework for laboratory or industrial-scale preparation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

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